molecular formula C21H44BrNO2 B12566843 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide CAS No. 347424-03-7

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide

Cat. No.: B12566843
CAS No.: 347424-03-7
M. Wt: 422.5 g/mol
InChI Key: SCQBUFSFOMXOCN-UHFFFAOYSA-M
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Description

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide typically involves the reaction of hexadecanol with trimethylamine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Acylation: Hexadecanol is reacted with bromoacetyl bromide in the presence of a base such as triethylamine to form the intermediate compound.

    Quaternization: The intermediate is then reacted with trimethylamine to form the final quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromide ion.

Scientific Research Applications

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

    Biology: Employed in cell culture and molecular biology experiments as a detergent.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

    Industry: Utilized in the formulation of personal care products, cleaning agents, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes, leading to its use in biological applications.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain analogue with similar applications but different physical properties.

Uniqueness

2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is unique due to its specific chain length and functional groups, which provide distinct surfactant properties and make it suitable for specialized applications in various fields.

Properties

CAS No.

347424-03-7

Molecular Formula

C21H44BrNO2

Molecular Weight

422.5 g/mol

IUPAC Name

(2-hexadecoxy-2-oxoethyl)-trimethylazanium;bromide

InChI

InChI=1S/C21H44NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

SCQBUFSFOMXOCN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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